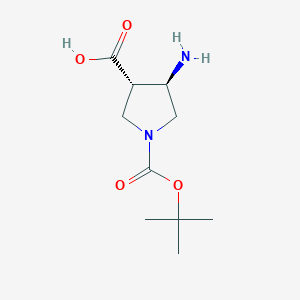

(3S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

Overview of Pyrrolidine-3-carboxylic Acid Derivatives

Pyrrolidine-3-carboxylic acid derivatives constitute a fundamental class of heterocyclic compounds that have garnered substantial attention in contemporary organic chemistry due to their structural diversity and biological significance. These compounds are characterized by a five-membered nitrogen-containing ring structure with a carboxylic acid functional group positioned at the 3-carbon of the pyrrolidine scaffold. The pyrrolidine ring system provides inherent conformational rigidity while allowing for strategic functionalization at multiple positions, making these derivatives particularly valuable as building blocks in pharmaceutical synthesis and as organocatalysts in asymmetric transformations. Recent synthetic methodologies have demonstrated that pyrrolidine-3-carboxylic acid derivatives can be efficiently prepared through organocatalytic enantioselective Michael addition reactions, achieving high stereoselectivity with market-accessible starting materials.

The structural framework of pyrrolidine-3-carboxylic acid derivatives enables their participation in diverse chemical transformations, including enantioselective anti-Mannich-type reactions where the carboxylic acid group plays a crucial role in directing stereochemical outcomes. These compounds have found extensive applications as intermediates in the synthesis of enzyme inhibitors, with specific derivatives showing potent activity against targets such as arginase enzymes. The global market for proline and its derivatives, which includes pyrrolidine-3-carboxylic acid compounds, currently represents approximately 268 million United States dollars and is projected to reach 363 million United States dollars with a compound annual growth rate of 5.2 percent. This market growth reflects the increasing recognition of these compounds' therapeutic potential and their utility in drug discovery applications.

The versatility of pyrrolidine-3-carboxylic acid derivatives extends beyond their use as synthetic intermediates to include their role as chiral catalysts in asymmetric synthesis. The presence of multiple stereogenic centers and the ability to introduce various substituents at different positions on the pyrrolidine ring allows for fine-tuning of catalytic properties and selectivity profiles. Research has demonstrated that the acid group at the beta-position of the pyrrolidine ring plays a critical role in promoting carbon-carbon bond formation and directing anti-selectivity in Mannich-type reactions. These findings have established pyrrolidine-3-carboxylic acid derivatives as essential tools in the development of new asymmetric synthetic methodologies.

Significance of (3S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid in Organic and Medicinal Chemistry

The compound this compound represents a highly specialized derivative within the pyrrolidine-3-carboxylic acid family, distinguished by its unique stereochemical configuration and protective group strategy. This compound incorporates the tert-butoxycarbonyl protecting group, commonly referred to as the Boc group, which serves multiple critical functions in synthetic applications. The Boc protection provides chemical stability under basic conditions while allowing for selective deprotection under acidic conditions, making it an ideal protecting strategy for amino groups in multi-step synthetic sequences. The specific (3S,4R) stereochemical arrangement creates a trans-relationship between the amino group at the 4-position and the carboxylic acid group at the 3-position, which significantly influences the compound's conformational properties and biological activity.

In medicinal chemistry applications, this compound serves as a valuable building block for the synthesis of complex pharmaceutical intermediates and bioactive molecules. The presence of both amino and carboxylic acid functionalities allows for versatile coupling reactions, enabling the incorporation of this scaffold into larger molecular frameworks. The stereospecific nature of the compound ensures that chiral information is preserved throughout synthetic transformations, which is crucial for the development of enantiopure pharmaceutical compounds. Research has demonstrated that similar pyrrolidine-based structures exhibit significant biological activity, including their use in the development of endothelin receptor antagonists and enzyme inhibitors.

The synthetic utility of this compound extends to its role in peptide synthesis and peptidomimetic development. The rigid pyrrolidine ring structure provides conformational constraints that can influence the secondary structure of peptides, making it valuable for the design of bioactive peptides with enhanced stability and selectivity. The compound's ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, further enhances its versatility as a synthetic intermediate. These properties have established this compound as an important tool in the development of novel therapeutic agents and chemical probes for biological research.

Historical Context and Discovery

The development of pyrrolidine-3-carboxylic acid derivatives can be traced back to early investigations into proline chemistry and the recognition of pyrrolidine rings as important structural motifs in natural products and pharmaceuticals. The specific synthesis and characterization of this compound emerged from efforts to develop more efficient synthetic routes to chiral amino acid derivatives with enhanced synthetic utility. Historical development of Boc protection strategies for amino acids, particularly proline derivatives, provided the foundation for the protection methodology employed in this compound. Early work demonstrated that the tert-butoxycarbonyl group could be efficiently introduced using di-tert-butyl dicarbonate under basic conditions, achieving high yields while maintaining stereochemical integrity.

The recognition of the importance of stereochemical control in pyrrolidine chemistry led to the development of various asymmetric synthetic approaches for accessing enantiomerically pure derivatives. Research conducted by Tanaka and colleagues demonstrated that organocatalytic Michael addition reactions could provide highly enantioselective access to pyrrolidine-3-carboxylic acid derivatives, achieving enantiomeric excesses of up to 97 percent in just two synthetic steps. These methodological advances represented a significant improvement over previous synthetic approaches, which often required multiple steps and resulted in lower overall yields and selectivities.

The discovery of the biological significance of pyrrolidine-3-carboxylic acid derivatives further accelerated research interest in this compound class. Studies demonstrating the potent enzyme inhibitory activity of related pyrrolidine derivatives, particularly as arginase inhibitors and endothelin receptor antagonists, highlighted the therapeutic potential of these compounds. The development of efficient synthetic routes to access specific stereoisomers, including the (3S,4R) configuration, became a priority for researchers seeking to explore structure-activity relationships and optimize biological activity. These historical developments established the foundation for current research efforts focused on expanding the synthetic utility and biological applications of this compound.

Scope and Objectives of Research

Current research objectives surrounding this compound encompass multiple interconnected areas of investigation, ranging from synthetic methodology development to biological activity evaluation and therapeutic applications. Primary research goals include the optimization of synthetic routes for accessing this compound with high stereochemical purity and improved overall yields, particularly through the development of more efficient protecting group strategies and stereoselective synthetic transformations. Researchers are actively investigating novel organocatalytic approaches that can provide direct access to the desired (3S,4R) stereochemistry while minimizing the number of synthetic steps required.

The exploration of structure-activity relationships represents another critical research objective, with investigators examining how modifications to the pyrrolidine ring system and substituent patterns influence biological activity and synthetic utility. Studies are being conducted to evaluate the compound's potential as a building block for the synthesis of enzyme inhibitors, particularly those targeting therapeutically relevant enzymes such as beta-secretase 1 and arginase. Research efforts are also focused on understanding the conformational properties of this compound and how the specific (3S,4R) stereochemistry influences molecular recognition and binding interactions with biological targets.

Properties

IUPAC Name |

(3S,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQJCAMJAGJCSX-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654413 | |

| Record name | (3S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369623-85-8 | |

| Record name | (3S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 369623-85-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Enantioselective Synthesis via Chiral Starting Materials and Enzymatic Resolution

Method Overview:

One of the most prominent approaches involves starting from enantiomerically pure precursors such as chiral pyrrolidine derivatives or employing enzymatic resolution techniques to obtain the desired (3S,4R) stereoisomer with high enantiomeric excess.

- Preparation of racemic pyrrolidine intermediates via cyclization of suitable amino acid derivatives.

- Enzymatic hydrolysis or resolution using lipases or esterases to selectively hydrolyze one enantiomer, yielding the (3S,4R) compound.

Research Findings:

A notable patent describes enzyme-catalyzed enantioselective hydrolysis of racemic pyrrolidinone derivatives, achieving high enantiomeric excess (>99%) without chromatographic purification, thus simplifying scale-up (see,,).

Racemic pyrrolidinone → Enzymatic hydrolysis → (3S,4R)-4-amino-1-(Boc)pyrrolidine-3-carboxylic acid

- High stereoselectivity.

- Mild reaction conditions.

- No need for chiral catalysts.

Multi-Step Synthesis from Glycine Derivatives

Method Overview:

A robust route involves constructing the pyrrolidine ring via cyclization of glycine derivatives, followed by protection and functionalization.

- Formation of ethyl glycinate hydrochloride from glycine via reaction with thionyl chloride in ethanol (,).

- Michael addition of ethyl glycinate to α,β-unsaturated esters (e.g., ethyl acrylate) to introduce the side chain.

- Cyclization through intramolecular amidation or lactam formation under basic conditions.

- Protection of amino groups with tert-butoxycarbonyl chloride (Boc-Cl).

- Esterification of carboxylic acids to methyl esters for enhanced lipophilicity.

Research Data:

A detailed synthesis reported in patent literature describes these steps, with yields ranging from 70-85%, and stereochemical integrity maintained through controlled reaction conditions (see,).

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Glycine to glycinate | Esterification | Thionyl chloride, ethanol | 85 | High purity glycine ester |

| Michael addition | Nucleophilic addition | Ethyl acrylate, base | 70-80 | Stereoselectivity depends on conditions |

| Cyclization | Lactam formation | NaOMe, reflux | 75-85 | Ring closure to pyrrolidine core |

| Protection | Boc protection | Boc-Cl, triethylamine | 85 | Selective amine protection |

Decarboxylation and Ring Closure from Protected Amino Acids

Method Overview:

Using protected amino acids such as N-Boc-proline derivatives, ring closure is achieved via intramolecular cyclization, followed by decarboxylation to generate the pyrrolidine core.

- Protection of amino groups with Boc-Cl.

- Ring formation through intramolecular amidation under dehydrating conditions.

- Decarboxylation to yield the target compound.

Research Findings:

A patent describes an efficient route that avoids chromatographic purification, utilizing sodium methylate catalysis for cyclization and decarboxylation, with overall yields exceeding 70% (,).

Stereochemical Control and Purity Considerations

Stereochemistry is critical in the synthesis of (3S,4R) isomers. Strategies include:

- Starting from enantiomerically pure amino acids or chiral auxiliaries.

- Employing chiral catalysts in asymmetric hydrogenation or cross-coupling steps.

- Using enzymatic resolution techniques to ensure high enantiomeric excess.

Note:

Reaction conditions such as low temperature and controlled pH during Boc deprotection or ester hydrolysis minimize racemization risks ().

Data Summary of Preparation Methods

| Method | Raw Materials | Key Reactions | Stereochemical Control | Advantages | Limitations |

|---|---|---|---|---|---|

| Enzymatic resolution | Racemic pyrrolidinone derivatives | Enzymatic hydrolysis | High enantiomeric excess | Mild, scalable | Requires specific enzymes |

| Glycine-based synthesis | Glycine, acrylates | Michael addition, cyclization | Stereochemistry from chiral precursors | High yield, scalable | Multi-step process |

| Protected amino acid cyclization | N-Protected amino acids | Intramolecular cyclization | Stereoselective ring closure | No chromatography needed | Potential racemization risk |

| Decarboxylation routes | Protected amino acids | Cyclization + decarboxylation | Stereochemical integrity maintained | Cost-effective | Requires careful control |

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and alcohols.

Scientific Research Applications

(3S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several pyrrolidine derivatives, differing in substituents, stereochemistry, or functional groups. Below is a detailed comparison:

Stereoisomers and Enantiomers

- (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (BD257620, CAS: N/A): Shares the same molecular formula but has inverted stereochemistry. This enantiomer may exhibit divergent biological activity due to altered chiral recognition in target binding. Purity: 97% (vs. 95–99% for other stereoisomers).

- (3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS: 1022164-11-9): Differs in the configuration of the 4-position. The (3S,4S) isomer has distinct crystallographic packing and solubility properties, as observed in related compounds.

Substituted Phenyl Derivatives

Functional Group Variations

- (3R,4S)-1-Boc-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid (CAS: 87-84-3): The electron-withdrawing cyano group increases acidity (pKa ~3.5 for COOH) compared to the parent compound (pKa ~4.2).

- (2S,4R)-1-Boc-4-(3-methoxypropyl)pyrrolidine-2-carboxylic acid: Methoxypropyl chain enhances solubility in polar solvents (e.g., logS = -2.1 vs. -3.5 for the amino derivative).

Biological Activity

(3S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, also known as A-87380, is a β-amino acid derivative that has garnered attention for its biological activity, particularly in antiviral and antibacterial applications. This article delves into the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H18N2O4

- Molecular Weight : 230.26 g/mol

- CAS Number : 1932295-95-8

- Purity : 97%

The compound features a pyrrolidine ring with a tert-butoxycarbonyl group and a carboxylic acid functional group, contributing to its unique reactivity and biological interactions.

Antiviral Properties

Research indicates that A-87380 exhibits significant antiviral activity. It has been identified as a modest neuraminidase inhibitor with an IC50 value of approximately 50 μM against the influenza virus. This activity is attributed to its β-amino acid moiety, which enhances binding affinity to viral targets .

In a comparative study of various compounds, A-87380 demonstrated notable efficacy against the tobacco mosaic virus (TMV), outperforming some commercial antiviral agents. The compound exhibited a curative activity of 56.8% and a protection activity of 69.1% at a concentration of 500 μg/mL .

Study on Neuraminidase Inhibition

A pivotal study by Wang et al. focused on the synthesis and evaluation of various β-amino acid derivatives, including A-87380. The research highlighted the compound's ability to inhibit neuraminidase, an enzyme critical for viral replication. The study proposed that further structural optimization could enhance its potency as an antiviral agent .

Comparative Efficacy Against TMV

In another significant investigation, A-87380 was tested alongside other β-amino acid derivatives for their antiviral properties against TMV. The results indicated that A-87380 had superior inactivation activity compared to other tested compounds, suggesting its potential as a lead compound for developing new antiviral therapies .

Summary of Findings

| Property | Value/Description |

|---|---|

| Neuraminidase Inhibition IC50 | 50 μM |

| Curative Activity against TMV | 56.8% at 500 μg/mL |

| Protection Activity against TMV | 69.1% at 500 μg/mL |

| Structural Characteristics | β-amino acid moiety enhances biological activity |

Q & A

Q. Purity Optimization :

- Use column chromatography (silica gel, eluent: EtOAc/hexane) or preparative HPLC with chiral columns to separate enantiomers .

- Monitor reaction progress via TLC or LC-MS to minimize side products.

Basic: How is the stereochemical configuration of this compound confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). The Flack parameter (x) is critical for enantiomorph-polarity estimation in near-centrosymmetric structures .

- Chiral HPLC : Compare retention times with known standards using columns like Chiralpak IA/IB .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to confirm spatial arrangement of substituents .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store at –20°C under inert gas (N₂ or Ar) to prevent Boc group hydrolysis .

- Use amber vials to avoid photodegradation.

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .

Advanced: How can researchers address contradictions in reported crystallographic data for similar Boc-protected pyrrolidines?

Methodological Answer:

- Re-refinement : Reanalyze raw diffraction data (e.g., CIF files) using updated software (SHELXL-2018) to correct for over-precise chirality assignments .

- Twinned Crystal Analysis : Apply the Flack parameter (x) instead of η for structures with pseudo-centrosymmetry to avoid false enantiomorph assignments .

- Cross-Validation : Compare results with spectroscopic data (e.g., NMR chemical shifts for carbonyl groups) .

Advanced: What strategies are used to study the compound’s role in structure-activity relationships (SAR) for drug design?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace 3-fluorophenyl with 4-chlorophenyl) and compare bioactivity .

- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) with the compound’s InChI-derived 3D structure (e.g., InChI=1S/C16H20FNO4...) to predict target binding .

- Pharmacokinetic Profiling : Measure logP (e.g., 1.249 g/cm³ ) and pKa to optimize solubility and membrane permeability.

Advanced: How can researchers mitigate risks when handling hazardous intermediates during synthesis?

Methodological Answer:

- Safety Protocols : Use fume hoods for reactions involving volatile byproducts (e.g., HCl gas during Boc deprotection) .

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact with intermediates (acute toxicity data pending ).

- Waste Disposal : Neutralize acidic/basic waste before disposal via licensed services .

Advanced: What methodologies resolve low yields in the final coupling step of the synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., SPhos) for improved C–N coupling efficiency .

- Solvent Optimization : Replace tert-butanol with DMF or THF to enhance nucleophilicity .

- Microwave-Assisted Synthesis : Reduce reaction time from 17 hours to 30 minutes at 100°C .

Advanced: How are ecological impacts assessed given limited data on biodegradation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.